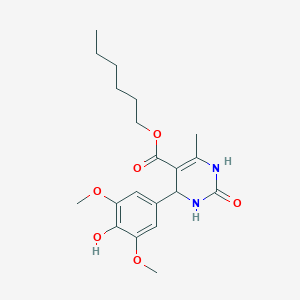
4-(Pentyloxy)benzyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentiloxi)bencil carbamimidotioato es un compuesto orgánico caracterizado por la presencia de un grupo bencilo sustituido con un grupo pentiloxi y una parte carbamimidotioato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Pentiloxi)bencil carbamimidotioato típicamente involucra la reacción de 4-(pentiloxi)bencil cloruro con tiourea en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el cloruro es reemplazado por la tiourea, formando el grupo carbamimidotioato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Pentiloxi)bencil carbamimidotioato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamimidotioato en un tiol o una amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición bencílica, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en condiciones básicas para lograr reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
4-(Pentiloxi)bencil carbamimidotioato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede usar en estudios que involucran la inhibición de enzimas o la modificación de proteínas.
Industria: Se puede utilizar en la producción de productos químicos especiales o como intermedio en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(Pentiloxi)bencil carbamimidotioato implica su interacción con objetivos moleculares específicos. El grupo carbamimidotioato puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modificación de su actividad. Esta interacción puede afectar varias vías bioquímicas y procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(Metoxi)bencil carbamimidotioato
- 4-(Etoxi)bencil carbamimidotioato
- 4-(Butoxi)bencil carbamimidotioato
Unicidad
4-(Pentiloxi)bencil carbamimidotioato es único debido a la presencia del grupo pentiloxi, que puede influir en su reactividad química y actividad biológica. La longitud de la cadena alquílica en el grupo pentiloxi puede afectar la solubilidad, la estabilidad y la interacción del compuesto con objetivos moleculares, diferenciándolo de compuestos similares con cadenas alquílicas más cortas o más largas.
Propiedades
Fórmula molecular |
C13H20N2OS |
|---|---|
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
(4-pentoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15) |
Clave InChI |
GWQPPHVDGYSKRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)
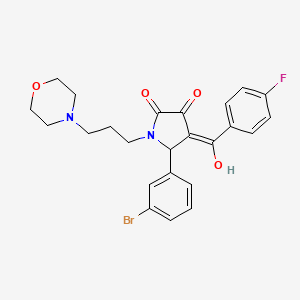
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)
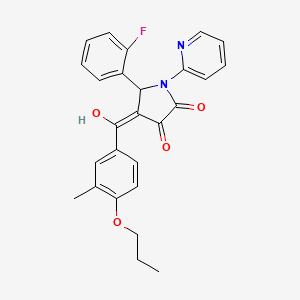
![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)
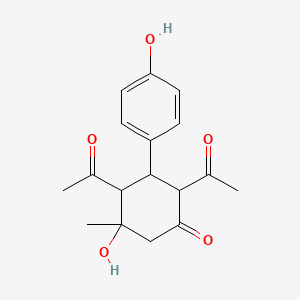
![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)
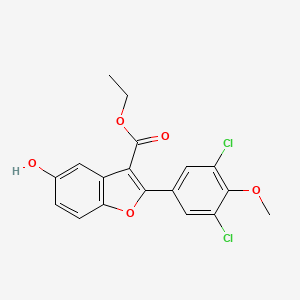
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)
